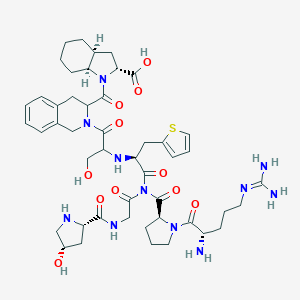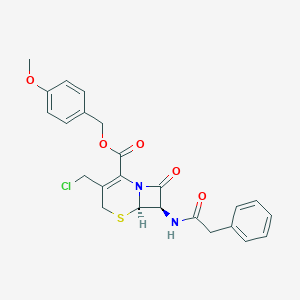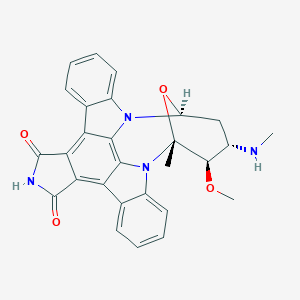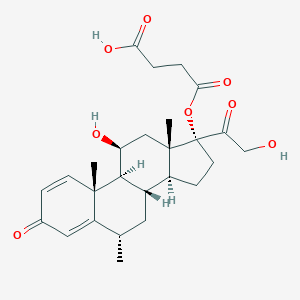
甲泼尼龙17-半琥珀酸酯
描述
Methylprednisolone 17-hemisuccinate is a water-soluble corticosteroid ester derived from methylprednisolone. It is widely used in the treatment of severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
科学研究应用
Methylprednisolone 17-hemisuccinate has a wide range of scientific research applications, including:
作用机制
Target of Action
Methylprednisolone 17-hemisuccinate, a synthetic glucocorticoid, primarily targets the glucocorticoid receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal cortex .
Mode of Action
Upon binding to the glucocorticoid receptor, methylprednisolone 17-hemisuccinate triggers a conformational change in the receptor, allowing it to translocate into the nucleus . Once in the nucleus, the glucocorticoid receptor complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the regulation of gene transcription . This interaction results in the modulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .
Biochemical Pathways
The primary biochemical pathway affected by methylprednisolone 17-hemisuccinate involves the regulation of inflammatory and immune responses . By binding to the glucocorticoid receptor, methylprednisolone 17-hemisuccinate can inhibit the transcription of pro-inflammatory genes and promote the transcription of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules, thereby reducing inflammation and suppressing immune responses .
Pharmacokinetics
Methylprednisolone 17-hemisuccinate exhibits favorable pharmacokinetic properties. It is a water-soluble corticosteroid ester, allowing for parenteral administration . The compound is primarily metabolized in the liver, with a small portion also metabolized in the kidneys and tissues . The elimination half-life of methylprednisolone is approximately 1.8–2.6 hours , and it is primarily excreted in the urine .
Result of Action
The molecular and cellular effects of methylprednisolone 17-hemisuccinate’s action primarily involve the suppression of inflammation and immune responses . By modulating the transcription of various genes, methylprednisolone 17-hemisuccinate can reduce the production of pro-inflammatory mediators, inhibit the proliferation and activation of immune cells, and promote the resolution of inflammation . These effects can help to alleviate symptoms in conditions characterized by excessive inflammation or overactive immune responses .
Action Environment
The action, efficacy, and stability of methylprednisolone 17-hemisuccinate can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and stability . Additionally, the presence of certain enzymes in the body, such as cytochrome P450 3A4, can influence the metabolism and hence the bioavailability of the drug . Understanding these factors is crucial for optimizing the use of methylprednisolone 17-hemisuccinate in clinical settings.
生化分析
Biochemical Properties
Methylprednisolone 17-hemisuccinate is a synthetic glucocorticoid, primarily prescribed for its anti-inflammatory and immunosuppressive effects . It interacts with glucocorticoid receptors in the body, which are proteins that regulate gene expression and, consequently, a variety of physiological processes . The nature of these interactions is typically characterized by the binding of Methylprednisolone 17-hemisuccinate to the glucocorticoid receptor, which then influences the transcription of target genes .
Cellular Effects
Methylprednisolone 17-hemisuccinate has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can reduce inflammation by downregulating the expression of inflammatory genes . It also influences cellular metabolism by interacting with metabolic pathways, potentially affecting the levels of various metabolites .
Molecular Mechanism
The mechanism of action of Methylprednisolone 17-hemisuccinate involves its binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA and regulates the transcription of target genes . This can lead to changes in the production of proteins involved in inflammatory responses, immune responses, and various metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylprednisolone 17-hemisuccinate can change over time. For instance, it has been found that the triple intrathecal solution of methotrexate, cytarabine, and Methylprednisolone 17-hemisuccinate is stable for up to 24 hours when stored in polypropylene syringes protected from light at 4°C and 20°C .
Dosage Effects in Animal Models
In animal models, the effects of Methylprednisolone 17-hemisuccinate can vary with different dosages. For instance, a study on severe COVID-19 patients showed that the efficacy of Methylprednisolone in ARDS treatment was not always dose-dependent due to the differential regulation of related receptors .
Metabolic Pathways
Methylprednisolone 17-hemisuccinate is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it has been found to influence pathways related to steroid hormones and eicosanoids .
Transport and Distribution
Methylprednisolone 17-hemisuccinate is transported and distributed within cells and tissues. It is a water-soluble corticosteroid, which facilitates its distribution
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus upon binding to the glucocorticoid receptor
准备方法
Synthetic Routes and Reaction Conditions
Methylprednisolone 17-hemisuccinate is synthesized through an esterification reaction between succinic anhydride and methylprednisolone in the presence of an alkaline catalyst. The reaction typically occurs in a non-protonic solvent, such as dimethylformamide, and is catalyzed by triethylamine . The reaction conditions involve stirring at 25-35°C for several hours, followed by termination with hydrochloric acid and purification through filtration and washing .
Industrial Production Methods
The industrial production of methylprednisolone 17-hemisuccinate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and product purity. The final product is typically obtained through crystallization and drying processes .
化学反应分析
Types of Reactions
Methylprednisolone 17-hemisuccinate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of methylprednisolone 17-hemisuccinate, such as methylprednisolone sodium succinate and other esterified forms .
相似化合物的比较
Similar Compounds
- Methylprednisolone sodium succinate
- Hydrocortisone hemisuccinate
- Prednisolone hemisuccinate
Uniqueness
Methylprednisolone 17-hemisuccinate is unique due to its high water solubility and rapid onset of action. It is particularly effective in emergency situations where quick intervention is required. Compared to similar compounds, it has a more favorable pharmacokinetic profile, allowing for more efficient absorption and distribution in the body .
属性
IUPAC Name |
4-[[(6S,8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJNUHGXSJAWMH-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998345 | |
| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77074-42-1 | |
| Record name | Methylprednisolone 17-hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077074421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(11,21-Dihydroxy-6-methyl-3,20-dioxopregna-1,4-dien-17-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLPREDNISOLONE 17-HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8V07359RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


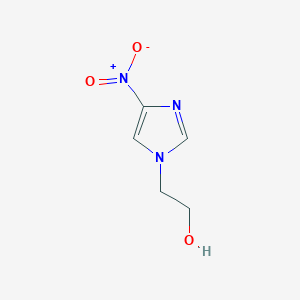
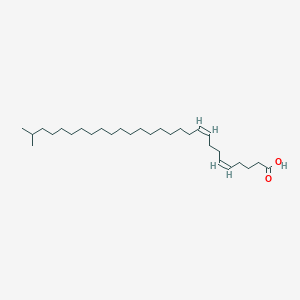


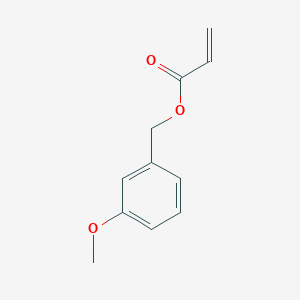
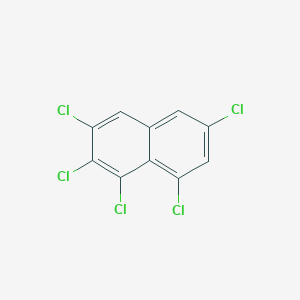
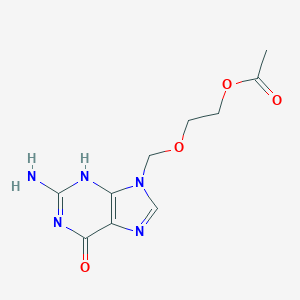
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)

